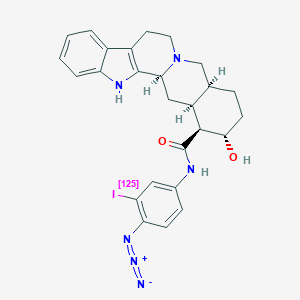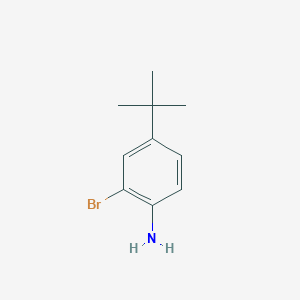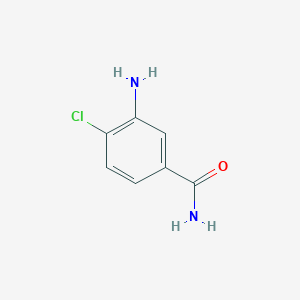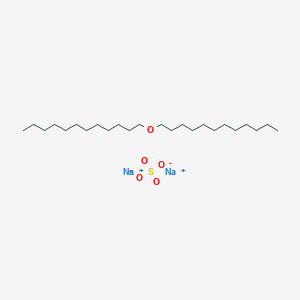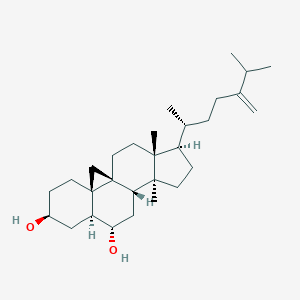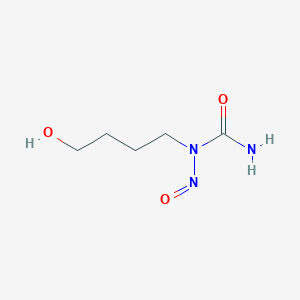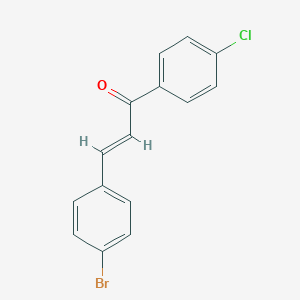
(2E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
Synthesis Analysis
Chalcones, including compounds like "(2E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one," are typically synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone, resulting in the formation of a double bond between the alpha-carbon of the ketone and the carbonyl carbon of the aldehyde. Specifically, the synthesis of the compound would involve the reaction of 4-bromobenzaldehyde with 4-chloroacetophenone in the presence of a strong base like sodium hydroxide (Vinutha V. Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of chalcones, including this compound, features a planar conformation where the two aromatic rings are connected via a prop-2-en-1-one linkage. The planarity is conducive to π-conjugation across the molecule, affecting its electronic and optical properties. The compound exhibits a dihedral angle, indicating the spatial arrangement of the aromatic rings, which impacts its reactivity and interaction with other molecules (Dominika N. Lastovickova et al., 2018).
Applications De Recherche Scientifique
Crystal Structures and Interactions
- Synthesis and Crystal Structures : The molecular structure of similar compounds to (2E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one shows two phenyl rings bonded on opposite ends to a planar enedione moiety, exhibiting specific types of intermolecular interactions like C—Cl and C—Br interactions (Lastovickova, La Scala, & Sausa, 2018).
Optical and Electronic Properties
- Nonlinear Optical Properties : These compounds exhibit significant nonlinear optical (NLO) properties, making them suitable for use in semiconductor devices. They demonstrate good electron transfer integrals, suggesting potential as n-type materials in organic semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Molecular Geometry and Interaction Analysis
- Molecular Geometry : Studies on similar compounds provide insights into the dihedral angles between different phenyl rings and the prop-2-ene-1-one group, contributing to the understanding of molecular geometry and weak intermolecular interactions (Jasinski, Butcher, Narayana, Veena, & Yathirajan, 2009).
Synthesis Methods and Characterization
- Synthesis and Characterization : These compounds are synthesized through reactions like Claisen-Schmidt condensation, and characterized using techniques like FT-IR, single crystal X-ray diffraction, which help in understanding their structure and potential interactions (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Potential Therapeutic Applications
- Cytotoxicity in Cancer Research : Some chalcone derivatives have shown potential in cancer research, particularly in cytotoxic tests against MCF-7 breast cancer cells, suggesting a possible application in cancer therapeutics (Brahmana, Kaban, Haro, & Ginting, 2022).
Computational and Theoretical Studies
- Computational Insights : Computational studies provide insights on molecular structure, electronic properties, and chemical reactivity, which are crucial for understanding the potential applications of these compounds in various fields (Adole et al., 2020).
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTZCXBJHPAPIQ-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
CAS RN |
19672-61-8 | |
| Record name | NSC159064 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



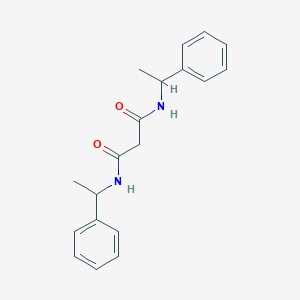
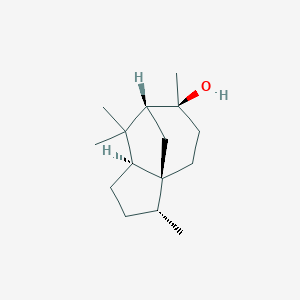
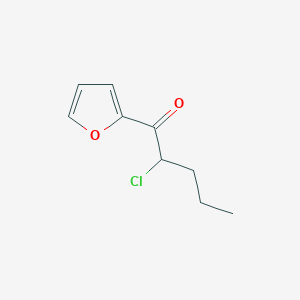


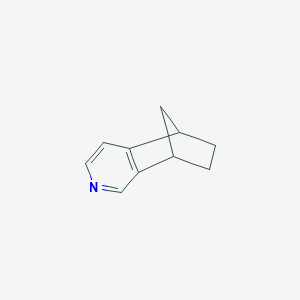
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
